molecular formula C24H28N2O5S B2555317 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1235338-13-2

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2555317
CAS No.: 1235338-13-2
M. Wt: 456.56
InChI Key: SHWHUKACVAQTSE-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a benzofuran-2-carbonyl group at the 1-position and a 2-(4-methoxyphenyl)ethanesulfonamide moiety at the 4-position via a methyl linker. The 4-methoxyphenyl substituent may influence metabolic stability and receptor binding. Though direct pharmacological data for this compound are unavailable, structural analogs suggest possible activity at opioid or other central nervous system (CNS) receptors .

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-30-21-8-6-18(7-9-21)12-15-32(28,29)25-17-19-10-13-26(14-11-19)24(27)23-16-20-4-2-3-5-22(20)31-23/h2-9,16,19,25H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWHUKACVAQTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Sulfonamide Moieties

(a) W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
  • Core Structure : A piperidinylidene ring (unsaturated piperidine) with a sulfonamide group and 4-chlorophenyl substituent.
  • Key Differences : Unlike the target compound, W-15 lacks a benzofuran group and has a chloro-substituted aryl ring. The unsaturated piperidine may reduce conformational flexibility.
  • Activity : W-15 is a synthetic opioid analog with hypothesized µ-opioid receptor affinity, though its potency is lower than fentanyl .
(b) N-(4-Methoxyphenyl)benzenesulfonamide
  • Core Structure : A simple sulfonamide with a 4-methoxyphenyl group.
  • Key Differences : Absence of the piperidine and benzofuran components.
  • Relevance : This compound highlights the role of the 4-methoxyphenyl group in enhancing solubility and crystalline stability, properties that may extend to the target compound .

Piperidine-Based Opioid Analogues

(a) 4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide)
  • Core Structure : A piperidine ring with a butanamide group and 4-methoxyphenyl substituent.
  • Key Differences : Replaces the sulfonamide with an amide group and lacks the benzofuran moiety.
  • Activity : A potent µ-opioid receptor agonist with enhanced metabolic stability due to the 4-methoxy group. Its structural simplicity compared to the target compound may correlate with faster CNS penetration .
(b) para-Methylfentanyl (N-(4-Methylphenyl)-N-(1-phenethylpiperidin-4-yl)propionamide)
  • Core Structure : Piperidine with a phenethyl group and aryl amide.
  • Key Differences : Methyl substituent on the aryl ring instead of methoxy; amide vs. sulfonamide linkage.
  • Activity : High opioid receptor affinity, but the methyl group reduces polarity compared to the methoxy group in the target compound .

Non-Opioid Piperidine Derivatives

(a) Astemizole (1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-benzimidazol-2-amine)
  • Core Structure : Piperidine linked to a benzimidazole and 4-methoxyphenethyl group.
  • Key Differences : Benzimidazole replaces benzofuran; fluorophenyl and methoxyphenyl groups enhance CNS penetration.
  • Activity: A histamine H1 antagonist, illustrating how piperidine derivatives can diverge into non-opioid therapeutic applications .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 4-Methoxybutyrylfentanyl W-15 Astemizole
Molecular Weight ~529 g/mol (estimated) 424.54 g/mol 365.87 g/mol 458.54 g/mol
Key Functional Groups Benzofuran, sulfonamide, methoxyphenyl Amide, methoxyphenyl, phenethyl Sulfonamide, chlorophenyl Benzimidazole, methoxyphenyl
Lipophilicity (LogP) High (benzofuran and methoxy groups) Moderate Moderate High
Metabolic Stability Likely prolonged (methoxy reduces oxidation) Moderate Low (chloro substituent) High (fluorine substitution)

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